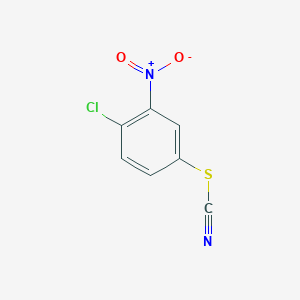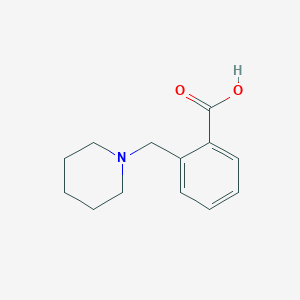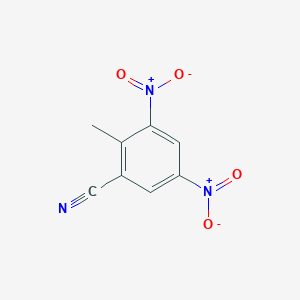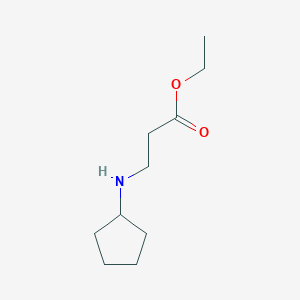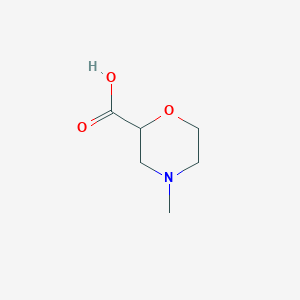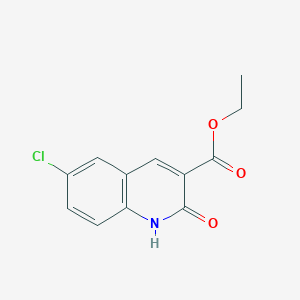
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
概要
説明
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, particularly in the development of fluoroquinolone antibiotics. The compound is structurally related to various other quinolone derivatives that have been synthesized and analyzed for their potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of quinolone derivatives often involves the Friedländer synthesis, which is a method used to construct the quinoline ring system. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized via C–C bond formation between isoquinolinium salts and trimethylsilyl enol ethers . These methods highlight the versatility of quinolone synthesis, which can be adapted to introduce various functional groups into the quinoline core.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a bicyclic quinoline ring system, which can be further substituted with various functional groups. The crystal structures of solvates of certain ethyl quinoline-3-carboxylate derivatives have been reported, demonstrating the influence of solvate molecules on the supramolecular arrangements of these compounds . These structural analyses are crucial for understanding the properties and reactivity of the quinolone derivatives.
Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been studied, leading to the synthesis of cycloprop[b]indoles . Additionally, the reaction of ethyl quinoline-3-carboxylates with phosphorus oxychloride has been investigated, revealing the formation of chloro derivatives and the loss of N-alkyl groups . These reactions demonstrate the reactivity of the quinoline ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure and the substituents present on the quinoline ring. For example, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate involved optimizing reaction conditions to achieve a high yield, and the product's structure was confirmed by melting point measurements and NMR spectrometry . The solubility, stability, and reactivity of these compounds are key factors that determine their suitability for various applications, including pharmaceutical development.
科学的研究の応用
Chemical Synthesis and Modification
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is utilized in various chemical synthesis processes. For instance, its reaction with p-toluene-sulfonylhydrazide in DMSO/K2CO3 system produces 5-methyl-2-(toluene-4-sulfonyl)-1,2-dihydro-5H-pyrazolo[4,3-c]quinoline-3,4-dione and its 1N-substituted derivative through alkylation with ethyl iodide (Ukrainets, A. A. Tkach, V. Kravtsova, & A. Turov, 2009). Additionally, prolonged treatment with refluxing phosphorus oxychloride not only yields the target 4-chloro derivatives but also leads to significant loss of 1-N-alkyl groups, forming 2,4-dichloro-3-ethoxycarbonylquinoline as a side product (Ukrainets, N. L. Bereznyakova, A. Davidenko, & S. V. Slobodzian, 2009).
Steric Structure Studies
The compound is also significant in studying the steric structures of chemical derivatives. For instance, its reaction with p-toluene-sulfonylhydrazide in anhydrous solvents in the presence of triethylamine leads to the tosylation of position 4 of the quinolone. This assists in understanding the steric structure of the tosyl-substituted compound (Ukrainets, A. A. Tkach, V. Kravtsova, & S. Shishkina, 2008).
Microwave-assisted Synthesis
In another application, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, has been synthesized using microwave assistance with aluminum metal as a catalyst. This method highlights the potential for efficient synthesis of related quinoline derivatives, indicating a broader application in synthesizing related compounds (Song Bao-an, 2012).
Structural and Spectroscopic Analysis
The compound also serves as a basis for studying the structural and spectroscopic properties of chemical compounds. For instance, ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate’s reaction with p-toluene-sulfonylhydrazide in DMSO/K2CO3 system has been studied for its NMR and mass spectroscopic characteristics (Ukrainets, A. A. Tkach, V. Kravtsova, & S. Shishkina, 2006).
Anticancer Research
In the context of medical research, derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have been explored for their anticancer effects. Specifically, new derivatives were synthesized and their efficacy against breast cancer MCF-7 cell lines was tested, demonstrating significant anticancer activity (A. Gaber, W. Alsanie, M. Alhomrani, Abdulhakeem S. Alamri, I. M. El‐Deen, & M. Refat, 2021).
特性
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRKMYAHKVCVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





